Xanthurenic Acid-d4

Descripción general

Descripción

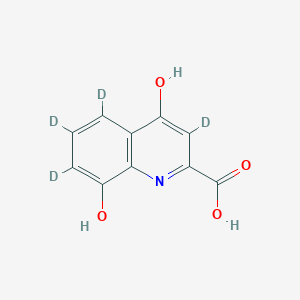

Xanthurenic Acid-d4 (CAS 1329611-28-0) is a deuterated isotopologue of xanthurenic acid, a metabolite in the kynurenine pathway of tryptophan catabolism. Its molecular formula is C₁₀H₇NO₄, with four hydrogen atoms replaced by deuterium, enhancing stability and reducing isotopic exchange during analytical procedures . This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying xanthurenic acid in biological samples, ensuring precision in metabolic studies and clinical diagnostics .

Métodos De Preparación

Deuteration Techniques and Isotopic Labeling

The incorporation of deuterium into xanthurenic acid to produce Xanthurenic Acid-d4 typically employs hydrogen-deuterium exchange reactions or synthesis from deuterated precursors. Deuteration enhances the compound’s stability against metabolic degradation, making it invaluable for tracer studies in pharmacokinetics and mass spectrometry . The molecular formula of this compound () confirms the substitution of four hydrogen atoms with deuterium, primarily at positions critical for metabolic activity .

Stable isotopic labeling requires controlled reaction conditions to prevent isotopic scrambling. For example, deuterated solvents such as deuterium oxide () or deuterated acetic acid may facilitate selective deuteration at the 8-hydroxy and quinoline ring positions . The process often involves refluxing xanthurenic acid in deuterated solvents under inert atmospheres to achieve >98% isotopic purity, as reported by Clearsynth .

Purification and Analytical Validation

Chromatographic Separation

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for purifying and validating this compound. The method employs a C18 or HSS T3 column (1.8 µm particles) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) . A representative gradient is shown below:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0–0.5 | 5 | 0.5 |

| 0.5–4.0 | 5→95 | 0.5 |

| 4.0–4.5 | 95 | 0.5 |

| 4.5–7.0 | 5 | 0.5 |

This protocol achieves baseline separation of this compound from non-deuterated impurities, with a retention time of 2.73–2.79 minutes .

Mass Spectrometry and Quantification

MS/MS detection in positive ion mode confirms the molecular ion at 209.19 for this compound, with fragments at 191 (loss of ) and 174 (loss of ) . Calibration curves using deuterated internal standards exhibit linearity () across 1–100 µM concentrations .

Stock Solution Preparation and Stability

| Concentration (mM) | Volume per 1 mg (mL) | Volume per 5 mg (mL) | Volume per 10 mg (mL) |

|---|---|---|---|

| 1 | 4.78 | 23.90 | 47.80 |

| 5 | 0.96 | 4.78 | 9.56 |

| 10 | 0.48 | 2.39 | 4.78 |

Solutions stored at -80°C remain stable for six months, whereas -20°C storage limits usability to one month . Repeated freeze-thaw cycles degrade the compound, necessitating single-use aliquots .

Stability Under Photolytic Conditions

This compound exhibits moderate photostability, with <10% degradation after 24 hours of UV exposure (300–400 nm) . Argon purging reduces oxidative decomposition by 40% compared to aerobic conditions .

Applications in Metabolic Research

As an internal standard, this compound enhances the accuracy of tryptophan metabolite quantification in plasma and urine . For example, a 1:2 dilution of plasma with acetonitrile minimizes matrix effects during MS analysis, achieving recovery rates of 92–105% . Its deuterated structure also facilitates tracking of enzymatic activity in the kynurenine pathway, particularly in studies of neurodegenerative diseases .

Análisis De Reacciones Químicas

Types of Reactions: Xanthurenic Acid-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of xanthurenic acid can lead to the formation of quinoline derivatives, while reduction can yield hydroquinoline compounds.

Aplicaciones Científicas De Investigación

Xanthurenic Acid-d4 is widely used in scientific research due to its role in various biological processes. Some key applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study metabolic pathways.

Biology: Investigated for its role in neurotransmission and neuroprotection, particularly in the context of neurodegenerative diseases.

Medicine: Studied for its potential therapeutic effects in treating conditions such as schizophrenia and bipolar disorder.

Industry: Utilized in the development of stable isotope-labeled compounds for research and diagnostic purposes

Mecanismo De Acción

Xanthurenic Acid-d4 exerts its effects through several molecular targets and pathways. It is known to interact with G protein-coupled receptors in the brain, leading to the release of neurotransmitters such as dopamine and glutamate . This interaction plays a crucial role in regulating brain function and maintaining homeostasis. Additionally, xanthurenic acid has been shown to inhibit vesicular glutamate transporters, thereby modulating synaptic transmission and neuronal activity .

Comparación Con Compuestos Similares

Structural and Functional Differences

Xanthurenic Acid (Non-Deuterated)

- Structure: C₁₀H₉NO₄, lacking deuterium.

- Role: Endogenously synthesized via transamination of 3-hydroxykynurenine. It inhibits sepiapterin reductase (SPR), modulates immune responses, and induces apoptosis via protein cross-linking .

- Clinical Relevance: Elevated in IFN-γ-treated patients (linked to BH4 biosynthesis inhibition), cataract formation (protein fluorescence), and hypertension (via eNOS upregulation) .

Xanthurenic Acid-d4

- Structure: C₁₀H₇D₄NO₄, with deuterium at non-labile positions.

- Role: Analytical tool for quantifying xanthurenic acid. No direct biological activity.

- Advantages : Enhanced stability under mass spectrometry conditions, minimizing degradation and isotopic interference .

Kynurenic Acid (C₁₀H₇NO₃)

- Structure : Lacks a hydroxyl group compared to xanthurenic acid.

- Role : NMDA receptor antagonist; implicated in neuroprotection and schizophrenia .

- Analogue: Kynurenic Acid-D5 (C₁₀H₅D₅NO₃), used similarly as an internal standard .

3-Hydroxykynurenine (C₁₀H₁₂N₂O₄)

- Role : Precursor to xanthurenic acid and ommochrome pigments. Elevated in KYNU deficiency, leading to xanthurenic acid accumulation .

3-Hydroxyanthranilic Acid (C₇H₇NO₃)

- Role: Intermediate in the kynurenine pathway; linked to NAD+ synthesis and quinolinic acid production.

- Analogue: 3-Hydroxyanthranilic Acid-D3 (C₇H₄D₃NO₃), used in metabolic profiling .

Analytical Performance

- Precision : this compound demonstrates superior precision in LC-MS/MS, with intra- and inter-assay CVs of 2.741% and 3.905%, respectively, outperforming kynurenine (CVs ~10%) and indoxyl acetate (CVs ~13.7%) .

- Stability : Deuterium substitution reduces degradation during sample preparation and storage, critical for longitudinal studies .

Comparative Data Table

| Compound | Molecular Formula | Deuterated? | Key Role(s) | Analytical Use | Stability in MS | Clinical Association |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₇D₄NO₄ | Yes | Internal standard for LC-MS/MS | Quantification of xanthurenic acid | High | Diagnostic marker for KYNU deficiency |

| Xanthurenic Acid | C₁₀H₉NO₄ | No | SPR inhibition, apoptosis induction, pigment synthesis | Biomarker in metabolic studies | Moderate | Cataracts, IFN-γ toxicity |

| Kynurenic Acid-D5 | C₁₀H₅D₅NO₃ | Yes | Internal standard for kynurenic acid | Neurotransmitter research | High | Schizophrenia, neurodegeneration |

| 3-Hydroxykynurenine | C₁₀H₁₂N₂O₄ | No | Precursor to xanthurenic acid and ommochromes | Metabolic pathway analysis | Low | KYNU deficiency |

| 3-HAA-D3 | C₇H₄D₃NO₃ | Yes | Internal standard for 3-hydroxyanthranilic acid | NAD+ metabolism studies | High | Quinolinic acid production |

Research Findings and Implications

- Pathway Modulation : this compound aids in mapping kynurenine pathway dysregulation, such as IFN-γ-induced BH4 synthesis inhibition, which correlates with psychiatric symptoms .

- Pigment Studies: In Trichonephila clavata spiders, xanthurenic acid (non-deuterated) is the primary silk pigment, synthesized independently of kynurenine and 3-hydroxykynurenine .

- Therapeutic Potential: Non-deuterated xanthurenic acid shows vasodilatory effects via eNOS activation, suggesting utility in hypertension management .

Actividad Biológica

Xanthurenic acid-d4, a stable isotope of xanthurenic acid, is a compound derived from the metabolism of tryptophan through the kynurenine pathway. This article explores its biological activity, including its physiological roles, potential therapeutic applications, and implications in various health conditions based on diverse research findings.

Chemical Structure and Metabolism

Xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid) is synthesized from tryptophan via several intermediates, notably kynurenine and 3-hydroxykynurenine. The incorporation of deuterium in this compound provides a tool for tracing metabolic pathways and understanding its biological effects more precisely.

Biological Roles

1. Neurotransmission:

Xanthurenic acid is identified as a putative agonist for Group II metabotropic glutamate receptors (mGluRs), which are crucial for modulating neurotransmission in the central nervous system. This suggests a potential role in neuroprotective mechanisms and synaptic plasticity .

2. Immune Response:

Research indicates that xanthurenic acid may influence immune responses through its effects on the kynurenine pathway, which is implicated in inflammation and immune regulation. Elevated levels of this metabolite have been associated with various inflammatory conditions .

3. Diabetes Risk:

A study highlighted the association between xanthurenic acid levels and the risk of developing type 2 diabetes (T2D). Higher baseline levels of tryptophan metabolites, including xanthurenic acid, were linked to increased T2D risk, suggesting its potential as a biomarker for metabolic disorders .

Case Study: Autism Spectrum Disorder

A metabolomic study involving children with autism spectrum disorder found that xanthurenic acid levels were significantly altered compared to age-matched controls. This study utilized a novel ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method to quantify metabolites, revealing potential biomarkers for autism-related metabolic dysregulation .

Longitudinal Study on Kynurenine Pathway

Another longitudinal study examined the relationship between kynurenine pathway metabolites, including xanthurenic acid, and systemic inflammation markers. The findings indicated that alterations in these metabolites correlate with chronic inflammatory states, further emphasizing their relevance in disease pathology .

Data Tables

Table 1: Metabolite Analysis in Autism Spectrum Disorder Study

| Analyte | Retention Time (min) | R² | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|---|---|---|

| Methylguanidine | 0.63 | 0.99958 | 40–8000 | 11.0 | 40 |

| N-acetylarginine | 0.71 | 0.99982 | 160–16,000 | 12.0 | 160 |

| Inosine | 1.00 | 0.99980 | 12–2400 | 1.1 | 12 |

| Xanthurenic Acid | 2.76 | 0.99879 | 12–2400 | 1.5 | 12 |

| Indoxyl sulfate | 2.92 | 0.99977 | 480–48,000 | 15.8 | 480 |

Implications for Future Research

The biological activity of this compound presents significant implications for understanding metabolic pathways and their roles in health and disease. Future research should focus on:

- Mechanistic Studies: Elucidating the precise mechanisms by which xanthurenic acid influences neurotransmission and immune responses.

- Clinical Trials: Investigating its potential as a therapeutic target or biomarker in metabolic diseases such as diabetes and neurodevelopmental disorders.

- Metabolomic Profiling: Expanding metabolomic studies to include diverse populations to identify variations in xanthurenic acid levels related to specific health outcomes.

Q & A

Basic Research Questions

Q. How is Xanthurenic Acid-d4 synthesized, and what criteria validate its isotopic purity for analytical use?

this compound is synthesized via deuterium exchange at specific hydrogen positions (typically aromatic or carboxyl groups) using catalysts like Pd/C under deuterium gas. Isotopic purity (>95%) is validated using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and absence of protiated impurities. Stability against isotopic exchange is confirmed by incubating the compound in protic solvents (e.g., H₂O or MeOH) at 37°C for 24–72 hours, followed by LC-MS analysis to detect deuterium loss .

Q. What methodologies are recommended for quantifying this compound in biological matrices?

this compound is used as an internal standard (IS) in LC-MS/MS workflows:

- Sample preparation : Spike biological samples (e.g., plasma, urine) with this compound (1–10 ng/mL), followed by protein precipitation (acetonitrile) or solid-phase extraction.

- Chromatography : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile.

- MS detection : Monitor transitions m/z 209.1 → 163.1 (this compound) and m/z 205.0 → 159.0 (endogenous xanthurenic acid) in negative ionization mode. Calibration curves (1–1000 ng/mL) should achieve R² >0.99 .

Q. Why is this compound critical for studying the kynurenine pathway in metabolic disorders?

As a deuterated IS, this compound corrects for matrix effects and extraction variability in LC-MS assays, enabling precise quantification of endogenous xanthurenic acid. This is vital in diseases like diabetes and neurodegenerative disorders, where dysregulated tryptophan metabolism leads to altered xanthurenic acid levels. For example, elevated xanthurenic acid in gestational diabetes (GDM) correlates with insulin resistance, validated using deuterated IS to minimize analytical bias .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound stability data across experimental conditions?

Contradictions in stability studies (e.g., pH-dependent degradation) require:

- Controlled experiments : Compare stability in buffers (pH 2–9) at 4°C vs. 25°C over 48 hours.

- Mechanistic analysis : Use UV-Vis spectroscopy to detect structural changes (e.g., quinoline ring oxidation) and HR-MS to identify degradation products.

- Cross-validation : Replicate findings with alternative IS (e.g., Tauroursodeoxycholic Acid-d4) to rule out method-specific artifacts .

Q. What experimental designs optimize this compound utility in cross-species metabolic studies?

For cross-species comparisons (e.g., murine vs. human models):

- Dose normalization : Adjust spiked IS concentration based on species-specific matrix ion suppression (evaluated via post-column infusion).

- Species-specific metabolites : Pre-screen for interfering metabolites (e.g., 8-hydroxykynurenic acid) using untargeted metabolomics.

- Data harmonization : Apply multivariate analysis (PCA or OPLS-DA) to separate species-driven variability from treatment effects .

Q. How should researchers validate novel LC-MS methods using this compound for regulatory compliance?

Follow ISO 17034 guidelines for method validation:

- Accuracy/Precision : Spike recovery (85–115%) and inter-day CV (<15%) across three concentrations.

- Selectivity : Test against structurally similar metabolites (e.g., kynurenic acid-d4).

- Robustness : Vary column temperatures (±5°C) and flow rates (±0.1 mL/min) to assess retention time shifts. Document all parameters in COA (Certificate of Analysis) .

Q. Methodological Considerations

Propiedades

IUPAC Name |

3,5,6,7-tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZONXHGGPHHIY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1[2H])O)N=C(C(=C2O)[2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.